molecular formula C5H11ClFN B1447618 3-(Fluoromethyl)pyrrolidine hydrochloride CAS No. 1782410-86-9

3-(Fluoromethyl)pyrrolidine hydrochloride

Cat. No.: B1447618
CAS No.: 1782410-86-9
M. Wt: 139.6 g/mol
InChI Key: YJLVCUNOYYRZMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Fluoromethyl)pyrrolidine hydrochloride is a useful research compound. Its molecular formula is C5H11ClFN and its molecular weight is 139.6 g/mol. The purity is usually 95%.
The exact mass of the compound 3-(Fluoromethyl)pyrrolidine hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-(Fluoromethyl)pyrrolidine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Fluoromethyl)pyrrolidine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-(fluoromethyl)pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10FN.ClH/c6-3-5-1-2-7-4-5;/h5,7H,1-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJLVCUNOYYRZMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1CF.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1782410-86-9
Record name 3-(fluoromethyl)pyrrolidine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

3-(Fluoromethyl)pyrrolidine hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially influencing their activity. The nature of these interactions can vary, including enzyme inhibition or activation, which can lead to changes in metabolic flux and metabolite levels .

Cellular Effects

The effects of 3-(Fluoromethyl)pyrrolidine hydrochloride on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the expression of specific genes involved in metabolic processes, leading to changes in cellular metabolism . Additionally, it can impact cell signaling pathways, which are crucial for maintaining cellular homeostasis and function.

Molecular Mechanism

At the molecular level, 3-(Fluoromethyl)pyrrolidine hydrochloride exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. This binding interaction can result in changes in gene expression, further influencing cellular processes. The compound’s ability to interact with enzymes and proteins at the molecular level makes it a valuable tool in biochemical research .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-(Fluoromethyl)pyrrolidine hydrochloride can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions, but may degrade over time, leading to changes in its biochemical activity. Long-term effects on cellular function have also been observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of 3-(Fluoromethyl)pyrrolidine hydrochloride vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm . Understanding these dosage effects is crucial for its potential therapeutic applications.

Metabolic Pathways

3-(Fluoromethyl)pyrrolidine hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions can lead to changes in the overall metabolic profile of cells, making it a valuable compound for studying metabolic processes .

Transport and Distribution

The transport and distribution of 3-(Fluoromethyl)pyrrolidine hydrochloride within cells and tissues are essential for its biochemical activity. It interacts with specific transporters and binding proteins, which facilitate its movement across cellular membranes. This localization and accumulation within specific cellular compartments are crucial for its function .

Subcellular Localization

The subcellular localization of 3-(Fluoromethyl)pyrrolidine hydrochloride plays a significant role in its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Understanding its subcellular localization is important for elucidating its mechanism of action and potential therapeutic applications .

Biological Activity

3-(Fluoromethyl)pyrrolidine hydrochloride, a fluorinated derivative of pyrrolidine, has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The incorporation of a fluoromethyl group enhances its chemical properties, making it a compound of interest for various applications, particularly in pharmacology and biochemistry.

The compound is typically presented as a hydrochloride salt, which improves its solubility and stability. Its molecular structure allows for significant interactions with biological targets, including enzymes and receptors. The mechanism of action often involves modulation of enzymatic activity and receptor binding, which can lead to various pharmacological effects.

The biological activity of 3-(Fluoromethyl)pyrrolidine hydrochloride is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The fluoromethyl group enhances binding affinity, allowing the compound to inhibit various enzymes involved in metabolic pathways.
  • Receptor Binding : It can act as an agonist or antagonist at certain receptors, influencing signaling pathways related to neurological and psychiatric disorders.

Biological Activity Overview

Research has highlighted several key areas where 3-(Fluoromethyl)pyrrolidine hydrochloride exhibits biological activity:

  • Pharmacological Applications : Investigated for its potential therapeutic effects in treating neurological disorders.
  • Enzyme Interaction Studies : Demonstrates significant enzyme inhibition, particularly in metabolic processes.
  • Receptor Modulation : Shows promise in modulating neurotransmitter systems, which could impact conditions like depression and anxiety.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
Enzyme InhibitionInhibits specific enzymes involved in metabolism
Receptor BindingModulates activity at neurotransmitter receptors
Pharmacological EffectsPotential therapeutic effects on neurological disorders

Table 2: Comparison with Related Compounds

Compound NameStructure TypeUnique Features
(2S)-2-(Fluoromethyl)pyrrolidinePyrrolidine derivativeDifferent stereochemistry affecting biological activity
4-FluoropiperidinePiperidine derivativeLarger ring structure; potential for different interactions
1-(Fluoromethyl)cyclopentylamineCyclopentylamineCyclic structure may influence pharmacokinetics

Case Studies

Recent studies have explored the pharmacological implications of 3-(Fluoromethyl)pyrrolidine hydrochloride:

  • Neurological Disorders : A study investigating the compound's effects on stress responses highlighted its potential as a therapeutic agent in managing anxiety and depression by modulating neurotransmitter systems .
  • Enzyme Studies : Research demonstrated that this compound effectively inhibits key metabolic enzymes, suggesting its utility in drug development aimed at metabolic disorders .
  • Receptor Interaction : Another study focused on the receptor binding profile of 3-(Fluoromethyl)pyrrolidine hydrochloride, revealing its ability to act as an antagonist at certain neuropeptide receptors, which could be beneficial for treating conditions like obesity and metabolic syndrome .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Fluoromethyl)pyrrolidine hydrochloride
Reactant of Route 2
3-(Fluoromethyl)pyrrolidine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.